molecular formula C19H16FN3O3S B2855708 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide CAS No. 897614-48-1

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide

Cat. No. B2855708
CAS RN: 897614-48-1
M. Wt: 385.41
InChI Key: QLYWNZYSGKXCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide” is a complex organic compound that contains a pyridazinone ring . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide” would depend on the specific conditions and reagents used. Pyridazinones can undergo a variety of reactions due to the presence of the reactive nitrogen atoms and the carbonyl group .

Scientific Research Applications

Anti-Tubercular Agent Development

Compounds similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide have been studied for their potential as anti-tubercular agents. These compounds are designed and synthesized to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives of this compound class have shown significant inhibitory concentrations (IC50) against the H37Ra strain of Mycobacterium tuberculosis, indicating their potential effectiveness in TB treatment .

Cytotoxicity Evaluation

Research into the cytotoxicity of related compounds on human cells, such as HEK-293 (human embryonic kidney) cells, is crucial. It helps determine the safety profile of these compounds for further development as therapeutic agents. The non-toxic nature of these compounds to human cells makes them promising candidates for drug development .

Pharmacological Scaffold

The pyridazine ring, a core structure in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide, is recognized as a ‘privileged structure’ in medicinal chemistry. It serves as a scaffold for the synthesis of highly functionalized compounds with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .

Agrochemical Applications

Pyridazine derivatives, including those similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide, have been utilized in the agrochemical industry. They are known for their herbicidal, antifeedant, and various other anticipated biological activities, which can be crucial in developing new agrochemicals .

Anti-Inflammatory and Analgesic Properties

Compounds with the pyridazine moiety have been demonstrated to possess anti-inflammatory and analgesic properties. This suggests that N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide could potentially be developed into drugs that alleviate pain and reduce inflammation .

Cardiac Therapeutics

Pyridazine derivatives have been shown to be effective inotropic agents and potent inhibitors of cardiac phosphodiesterase-III (PDE-III). This indicates that N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide could have applications in treating cardiac conditions by modulating heart muscle contractility and addressing heart failure .

Mechanism of Action

The mechanism of action of “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide” would depend on its specific biological activity. Pyridazinones have been reported to have diverse pharmacological effects , but without specific data, I can’t provide a detailed analysis of the mechanism of action of this compound.

Future Directions

The future directions for research on “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide” would depend on its specific biological activity and potential applications. Pyridazinones are a class of compounds that have attracted significant interest due to their diverse pharmacological activities , suggesting that this compound could also have interesting biological activities worth exploring.

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-10-9-17(22-23-18)13-5-4-8-16(12-13)21-19(24)14-6-3-7-15(20)11-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYWNZYSGKXCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.